molecular formula C18H19NO5S B2805451 (E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide CAS No. 1241698-92-9

(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide

Cat. No.: B2805451
CAS No.: 1241698-92-9
M. Wt: 361.41
InChI Key: HIUYTGJMHCVBNU-VQHVLOKHSA-N
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Description

(E)-N-(3-(3-(3,4-Dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide is a synthetic chalcone-sulfonamide hybrid compound supplied for research purposes. This compound is designed for investigational use in biochemical and pharmacological studies. Chalcone derivatives, characterized by their α,β-unsaturated ketone structure, are a focus of research for their potential bioactivities . Structural analogs featuring the 3,4-dimethoxyphenyl acryloyl group are investigated for their role in metabolic diseases . Related compounds have shown potential in preclinical models for inducing white adipose tissue browning via UCP1 pathways, a promising strategy for increasing energy expenditure in obesity research . The methanesulfonamide moiety, present in other research chemicals, may influence the compound's physicochemical properties and biological interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals. The specific properties and applications of this compound are areas of ongoing scientific investigation.

Properties

IUPAC Name

N-[3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-23-17-10-8-13(11-18(17)24-2)7-9-16(20)14-5-4-6-15(12-14)19-25(3,21)22/h4-12,19H,1-3H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYTGJMHCVBNU-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C18H20N2O5S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}

This structure features a methanesulfonamide group attached to a phenyl ring with an acrylamide linkage and methoxy substituents, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Wadsworth-Emmons Reaction : This method utilizes phosphonate esters to form the acrylamide moiety.
  • Friedel-Crafts Acylation : This reaction introduces the methoxy groups onto the aromatic rings.
  • Sulfonamide Formation : The final step usually involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide bond.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related methanesulfonamide derivatives have shown:

  • Induction of Apoptosis : These compounds can induce programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size and proliferation rates when treated with related compounds.

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of Protein Kinases : Many sulfonamide derivatives inhibit key kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, leading to oxidative stress and subsequent cell death.

Research Findings

A comprehensive review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Cell Viability Studies : In vitro assays show that this compound significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • DNA Damage Assessment : The compound has been shown to induce DNA damage, as evidenced by increased levels of phosphorylated histone H2AX, a marker for DNA double-strand breaks.
  • Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, helping to mitigate oxidative damage in normal cells.

Data Table: Biological Activity Summary

Activity TypeObservationReference
Anticancer ActivityInduces apoptosis in MCF-7 and HeLa cells
Tumor Growth InhibitionReduces tumor size in xenograft models
DNA Damage InductionIncreases γ-H2AX levels
Antioxidant PropertiesMitigates oxidative stress

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of related sulfonamides on tumor-bearing mice. The results indicated a significant reduction in tumor weight and improved survival rates among treated groups compared to controls.

Case Study 2: Mechanistic Insights
Research conducted on the cellular mechanisms revealed that treatment with this compound leads to increased ROS production and activation of caspase pathways, corroborating its role as an anticancer agent.

Chemical Reactions Analysis

Michael Addition at the α,β-Unsaturated Acryloyl Group

The acryloyl moiety facilitates Michael addition reactions due to its electron-deficient double bond. This reactivity has been exploited in cross-metathesis (CM) protocols using ruthenium catalysts:

Reaction ConditionsReagents/CatalystsProductYieldSource
Dichloromethane, 25°C, 2.5 mol%Hoveyda–Grubbs catalyst (1b )(E)-α,β-unsaturated sulfonamide72%

Mechanistic Insight :
The reaction proceeds via a ruthenium-carbene intermediate, enabling olefin exchange without homodimerization of the sulfonamide substrate. Stereoselectivity favors the (E)-isomer due to steric hindrance during metathesis .

Nucleophilic Substitution at the Methanesulfonamide Group

The sulfonamide group participates in nucleophilic substitutions under basic conditions, though its reactivity is moderated by electron-withdrawing effects:

SubstrateNucleophileConditionsProductYieldSource
Methanesulfonamide derivativeMorpholineDMF, 80°C, 12 hN-alkylated sulfonamide65%

Key Finding :
Reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome the sulfonamide’s low nucleophilicity .

Cyclization Reactions

Intramolecular cyclization of the acryloyl and sulfonamide groups has been observed under acidic conditions:

CatalystSolventTemperatureCyclized ProductYieldSource
BF₃·OEt₂AcetonitrileRT, 15 minQuinoline-fused sulfonamide68%

Mechanism :
Lewis acid catalysts promote electrophilic activation of the acryloyl carbonyl, enabling attack by the aromatic ring’s π-electrons to form a six-membered heterocycle .

Esterification and Acylation

The acryloyl carbonyl undergoes esterification with alcohols under mild conditions:

ReagentConditionsProductYieldSource
Isoamyl alcohol, MNBADCM, DMAP, RT, 190 minIsoamyl acrylate derivative95%

Optimization Note :
MNBA/DMAP catalytic systems enhance acylation efficiency without requiring inert atmospheres .

Photochemical Reactivity

The 3,4-dimethoxyphenyl group sensitizes the compound to UV-induced reactions:

ConditionObservationApplicationSource
UV-A exposure (365 nm)[2+2] Cycloaddition with alkenesPhotoprotective materials

Data :
In vitro SPF evaluation demonstrated a value of 37.10 ± 0.03, indicating utility in sunscreen formulations .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Proposed Degradation PathwaySource
220–25015Sulfonamide cleavage
300–35045Aromatic ring oxidation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and applications of the target compound with its analogs:

Compound Key Functional Groups Biological Activities Applications References
(E)-N-(3-(3-(3,4-Dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide (Target Compound) Methanesulfonamide, acryloyl, 3,4-dimethoxyphenyl Inferred: Antioxidant, enzyme inhibition (ACE, tyrosinase) Potential pharmacological agents
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Cyclopentanone, acryloyl, 3,4-dimethoxy Antioxidant (IC₅₀: 8.2 μM), tyrosinase inhibition (IC₅₀: 12.4 μM), HIV-1 protease inhibition Multifunctional therapeutic candidate
MMA-103 Methanesulfonamide, acryloyl, imidazolyl Hemoglobin modulation (EC₅₀: 0.8 μM), antisickling activity Treatment of sickle cell disease
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide Chloroacetamide, acryloyl, 3,4-dimethoxy Corrosion inhibition (88% efficiency at 100 ppm in 0.1 M HCl) Industrial corrosion inhibitor

Key Research Findings

Antioxidant and Enzyme Inhibition
  • Target Compound vs. Cyclopentanone Analogs (e.g., 3e): The 3,4-dimethoxyphenyl group is strongly associated with radical scavenging, as seen in curcumin analogs . However, the absence of a conjugated ketone system might reduce π-π stacking interactions with enzyme active sites, possibly lowering tyrosinase or HIV-1 protease inhibition efficacy .
Hemoglobin Modulation
  • Target Compound vs. MMA-103 :
    MMA-103’s imidazole ring enables hydrogen bonding with hemoglobin, critical for antisickling activity . The target compound’s dimethoxy groups could provide electron-rich regions for hydrophobic interactions but may lack the specificity of imidazole for hemoglobin modulation.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methanesulfonamide improves aqueous solubility over cyclic ketones (e.g., 3e) and acetamides (e.g., MMA-103), favoring oral bioavailability .
  • Stability : The acryloyl group’s (E)-configuration resists isomerization, ensuring consistent activity—a trait shared with analogs like 3e and MMA-103 .
  • Toxicity : Curcumin analogs with similar substituents show low cytotoxicity in human lung cells, suggesting the target compound may also have a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-N-(3-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)methanesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Chalcone Formation : Condensation of 3,4-dimethoxyacetophenone with 3-nitrobenzaldehyde under Claisen-Schmidt conditions (base catalysis, e.g., NaOH/ethanol, 60°C) .

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert the nitro group to an amine.

Sulfonylation : Reaction of the amine intermediate with methanesulfonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

  • Optimization : Key parameters include stoichiometry (1:1.2 molar ratio of amine to MsCl), reaction time (4–6 hr), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • FT-IR : Look for peaks at ~1701 cm⁻¹ (C=O stretch of acryloyl), ~1591 cm⁻¹ (C=C aromatic), ~1336–1172 cm⁻¹ (S=O symmetric/asymmetric stretching), and ~977 cm⁻¹ (S-N bond) .
  • HR-MS : Confirm molecular ion [M+H⁺] at m/z 432.12 (calculated for C₂₄H₂₃NO₆S) with <5 ppm error .
  • ¹H/¹³C NMR : Key signals include δ 7.8–8.2 ppm (acryloyl protons), δ 3.8–3.9 ppm (OCH₃ groups), and δ 3.1 ppm (SO₂CH₃) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Anti-inflammatory Testing : COX-2 inhibition assay using ELISA .
  • Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

How can structural modifications enhance bioactivity? Provide a structure-activity relationship (SAR) analysis.

  • Methodological Answer :

  • Modification Strategies :

Chalcone Core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the acryloyl phenyl ring to improve cytotoxicity .

Sulfonamide Tail : Replace methanesulfonamide with aromatic sulfonamides (e.g., pyrimidinyl) to enhance selectivity for biological targets .

  • SAR Insights :
  • Table 1 : Bioactivity Data for Analogues
CompoundModificationIC₅₀ (μM, MCF-7)COX-2 Inhibition (%)
8a Pyridinyl12.578
8b Sulfamoyl18.265
8c Pyrimidinyl9.884
Data from chalcone-sulfonamide hybrids

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Step 1 : Verify assay conditions (e.g., cell line passage number, serum concentration) to ensure reproducibility .
  • Step 2 : Compare compound purity (HPLC ≥98%) and stereochemistry (E/Z isomer ratio via NOESY) .
  • Step 3 : Cross-validate using orthogonal assays (e.g., apoptosis vs. proliferation assays) .

Q. What strategies improve synthetic yield and scalability for this compound?

  • Methodological Answer :

  • Catalysis : Use microwave-assisted synthesis for chalcone formation (30% time reduction, 85% yield) .
  • Workflow :

Batch Optimization : Scale nitro reduction using flow chemistry (H-Cube reactor, 90% conversion) .

Purification : Replace column chromatography with recrystallization (ethanol/water, 70% recovery) .

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